1H-Pyrrole-2,4-dicarbaldehyde
CAS No.:
Cat. No.: VC20371095
Molecular Formula: C6H5NO2
Molecular Weight: 123.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5NO2 |
|---|---|
| Molecular Weight | 123.11 g/mol |
| IUPAC Name | 1H-pyrrole-2,4-dicarbaldehyde |
| Standard InChI | InChI=1S/C6H5NO2/c8-3-5-1-6(4-9)7-2-5/h1-4,7H |
| Standard InChI Key | AQGHRKDJMJXRLK-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(NC=C1C=O)C=O |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 1H-pyrrole-2,4-dicarbaldehyde features a five-membered aromatic ring containing one nitrogen atom, with aldehyde groups (-CHO) at the 2nd and 4th positions. This arrangement creates a planar ring system with slight out-of-plane twisting of the aldehyde groups due to steric interactions, as confirmed by crystallographic studies. The compound’s conjugation system allows for partial delocalization of electrons across the ring, influencing its reactivity in electrophilic substitution and condensation reactions.
Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 123.11 g/mol |
| Solubility | Limited in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) |
| Stability | Sensitive to air, moisture, and light; prone to oxidation and polymerization |
Synthesis Methods
Traditional Functionalization Approaches
The synthesis of 1H-pyrrole-2,4-dicarbaldehyde typically involves functionalization of preformed pyrrole derivatives. A common strategy, as detailed in patent literature, begins with methyl acetoacetate as a starting material. Through sequential nitrosation, reduction, and cyclization steps, 2,4-dimethylpyrrole-3,5-diethyl dicarboxylate is synthesized. Subsequent hydrolysis and decarboxylation yield 2,4-dimethylpyrrole, which undergoes formylation using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) to introduce aldehyde groups .
Critical parameters influencing yield and purity include:
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Molar ratios: A 1.3:0.7:1.31 ratio of methyl acetoacetate, sodium nitrite, and zinc powder optimizes intermediate formation .
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Reaction conditions: Formylation at room temperature for 12–16 hours minimizes side reactions, achieving yields up to 38% after recrystallization .
Alternative Pathways
Recent explorations focus on direct C–H activation strategies to bypass multi-step syntheses. For instance, palladium-catalyzed oxidative formylation of pyrrole derivatives shows promise but remains limited by catalyst costs and regioselectivity challenges.
Applications in Organic Synthesis
Pharmaceutical Intermediates
1H-Pyrrole-2,4-dicarbaldehyde serves as a precursor to biologically active molecules. Its aldehyde groups enable:
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Schiff base formation: Reaction with primary amines generates imine linkages, critical in synthesizing antimicrobial agents and enzyme inhibitors.
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Multicomponent reactions: Participation in Ugi and Biginelli reactions facilitates rapid assembly of polyheterocyclic scaffolds with potential anticancer activity.
Materials Science
In coordination chemistry, the compound acts as a ditopic ligand, binding transition metals (e.g., Cu²⁺, Fe³⁺) through the aldehyde oxygen and pyrrole nitrogen. Such complexes exhibit applications in:
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Catalysis: As heterogeneous catalysts for oxidation reactions.
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Sensor development: Fluorescent metal-organic frameworks (MOFs) for detecting environmental pollutants.
Polymer Chemistry
Polycondensation with diamines or diols produces conjugated polymers with tunable electronic properties, relevant to organic semiconductors and light-emitting diodes (OLEDs).
Biological Relevance and Derivatives
While 1H-pyrrole-2,4-dicarbaldehyde itself lacks well-documented bioactivity, its derivatives demonstrate significant pharmacological potential:
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Antimicrobial agents: Schiff base derivatives show efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) as low as 8 µg/mL .
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Antioxidants: Pyrrole-aldoxime derivatives scavenge free radicals in vitro, with IC₅₀ values comparable to ascorbic acid .
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Anticancer activity: Palladium(II) complexes derived from the compound exhibit cytotoxicity against MCF-7 breast cancer cells via apoptosis induction.
Challenges and Stability Considerations
The compound’s utility is constrained by:
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Sensitivity to oxidation: Aldehyde groups readily oxidize to carboxylic acids under ambient conditions, necessitating storage under nitrogen or argon.
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Polymerization risk: Prolonged exposure to heat or light induces self-condensation, forming insoluble oligomers. Stabilizers like hydroquinone (0.1% w/w) mitigate this issue .
Future Research Directions
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Advanced Stabilization Techniques: Encapsulation in cyclodextrins or mesoporous silica to enhance shelf life.
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Green Synthesis Methods: Developing solvent-free or biocatalytic routes to improve sustainability.
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Exploration of Optoelectronic Properties: Systematic studies of pyrrole-aldehyde polymers for flexible electronics.
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